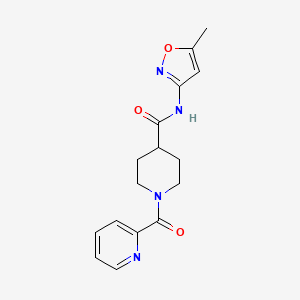

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-10-14(19-23-11)18-15(21)12-5-8-20(9-6-12)16(22)13-4-2-3-7-17-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQZJQPAVNAOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C13H14N4O3 |

| Molecular Weight | 258.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 85903-31-7 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. In particular, studies have shown that similar oxazolo[5,4-d]pyrimidine derivatives can inhibit the growth of several cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and metastatic colon adenocarcinoma (LoVo) .

In vitro assays demonstrated that these compounds could induce apoptosis and inhibit angiogenesis by targeting key signaling pathways such as VEGFR-2 and various kinases (e.g., Aurora A kinase, JAK1, JAK2) . The estimated half-maximal cytotoxic concentrations (CC50) for these compounds were significantly lower than those for standard chemotherapeutics like cisplatin and 5-fluorouracil.

The mechanism underlying the anticancer activity involves:

- Inhibition of Kinases : Compounds have been shown to inhibit multiple kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of the caspase cascade leading to programmed cell death.

- Anti-Angiogenic Effects : Reducing blood supply to tumors by inhibiting angiogenesis.

Case Studies

Several studies have reported on the efficacy of oxazole-containing compounds:

- Case Study 1 : A study evaluated the cytotoxic effects of a series of oxazolo[5,4-d]pyrimidines on human cancer cell lines. The results indicated that compounds with a methyl group at position 5 exhibited enhanced activity compared to their non-methylated counterparts. The most potent compound showed an IC50 value in the low micromolar range against A549 cells .

- Case Study 2 : Another investigation focused on the pro-apoptotic effects of these compounds in normal human dermal fibroblasts (NHDF) and murine fibroblasts (L929). It was found that specific derivatives were non-toxic to normal cells while effectively targeting cancer cells .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine-Carboxamide Scaffold

The piperidine-4-carboxamide core is a common scaffold in drug discovery. Key analogs and their modifications include:

Compound 1 : 1-(4-Chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

- Structure : Replaces the pyridine-2-carbonyl group with a 4-chlorobenzoyl moiety.

- Molecular Formula : C₁₇H₁₈ClN₃O₃

- Molecular Weight : 347.8 g/mol

- logP : 2.52 (indicative of moderate lipophilicity)

- Its higher molecular weight and logP suggest differences in pharmacokinetics, such as tissue penetration or metabolic stability .

Compound 2 : (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Features a 4-fluorobenzyl group and a naphthyl-ethyl substituent.

- Pharmacological Relevance : Reported as a SARS-CoV-2 inhibitor, highlighting the scaffold’s versatility in targeting viral proteases or host receptors. The bulkier naphthyl group may improve hydrophobic interactions but reduce solubility .

Compound 3 : N-(5-Methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide Hydrochloride

- Structure : Lacks the pyridine-2-carbonyl group, simplifying the molecule.

- Molecular Weight : 288.32 g/mol (hydrochloride salt)

- Key Features : The absence of the pyridine moiety reduces hydrogen bond acceptors (from 6 to 4) and polar surface area, likely diminishing interactions with targets requiring aromatic stacking or polar contacts .

Functional Group Comparisons

*Estimated based on structural similarity.

Electronic and Steric Effects

- Pyridine vs. In contrast, the 4-chlorobenzoyl group in Compound 1 introduces a strong electron-withdrawing effect, which may enhance electrophilic reactivity but reduce solubility .

- Naphthyl vs. Oxazolyl : The naphthyl group in Compound 2 adds significant hydrophobic bulk , likely improving binding to deep protein pockets but increasing metabolic instability. The oxazolyl group in the target compound balances hydrophobicity with hydrogen-bonding capacity .

Pharmacological Implications

- SARS-CoV-2 Inhibition : Compound 2’s activity suggests that piperidine-4-carboxamides with aromatic/hydrophobic substituents (e.g., naphthyl) may target viral entry or replication machinery. The target compound’s pyridine group could offer similar advantages .

- Solubility and Bioavailability : Compound 3’s lower molecular weight and logP indicate better aqueous solubility, making it a candidate for oral administration. The target compound’s pyridine group may necessitate formulation adjustments to enhance bioavailability .

常见问题

Q. What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis is typically required, involving:

- Coupling reactions : Pyridine-2-carbonyl groups can be introduced via amidation or nucleophilic substitution under inert atmospheres. For example, base-catalyzed coupling (e.g., NaH or KCO) in anhydrous DMF or THF improves electrophilic reactivity .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the piperidine nitrogen during intermediate steps, followed by acidic deprotection (e.g., TFA) .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. 24 hours) and enhances purity (≥95%) by minimizing side products, as demonstrated in analogous isoxazole-piperidine hybrids .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

- X-ray crystallography : Resolves piperidine ring conformation and confirms stereochemistry, as applied to structurally similar 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, particularly for distinguishing oxazole and pyridine ring substituents. For example, HMBC correlations between the piperidine C=O and pyridine protons validate the acylpiperidine linkage .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] ion) with <2 ppm error .

Q. What safety protocols are critical for handling this compound during laboratory synthesis?

- Hazard identification : Similar pyridine-carboxamide derivatives exhibit acute toxicity (oral LD >300 mg/kg in rodents) and may cause respiratory irritation .

- Mitigation : Use fume hoods, nitrile gloves, and closed systems for reactions involving volatile solvents (e.g., CHCl). Store intermediates at -20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the drug-likeness and target interactions of this compound?

- In silico ADMET profiling : Tools like SwissADME predict bioavailability (e.g., AlogP <5, TPSA ~90 Ų) and cytochrome P450 interactions. Molecular docking (AutoDock Vina) identifies potential binding to kinase domains (e.g., EGFR or PI3K) via the pyridine-oxazole pharmacophore .

- Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for in vitro validation .

Q. What strategies address discrepancies in biological activity data between in vitro and early in vivo models?

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid clearance mechanisms (e.g., CYP3A4-mediated oxidation). Adjust dosing regimens or introduce electron-withdrawing groups (e.g., -CF) to improve half-life .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions. High PPB (>95%) in rodents may explain reduced efficacy in vivo compared to cell-based assays .

Q. How to design stability studies for this compound under varying storage conditions?

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-UV (e.g., new peaks at 254 nm indicate hydrolysis of the carboxamide group) .

- Lyophilization : Improve long-term stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Data Contradictions and Validation

- Stereochemical inconsistencies : X-ray data for analogous compounds show axial-equatorial isomerism in the piperidine ring, which may lead to conflicting bioactivity reports. Validate via NOESY NMR .

- Biological assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for cytotoxicity) to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。